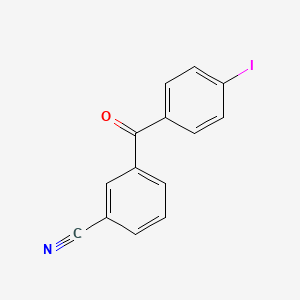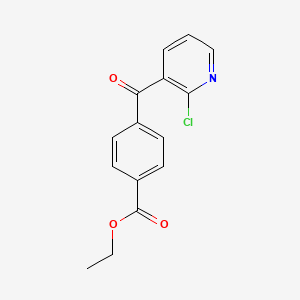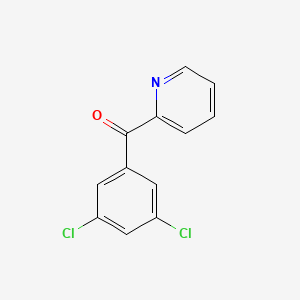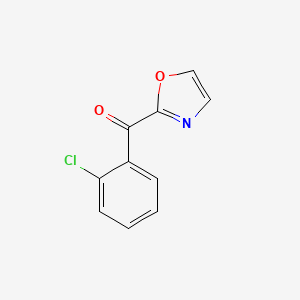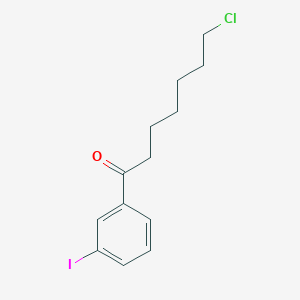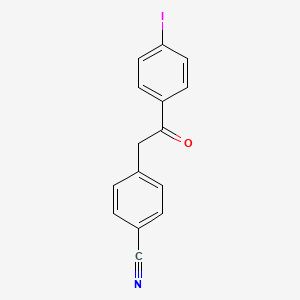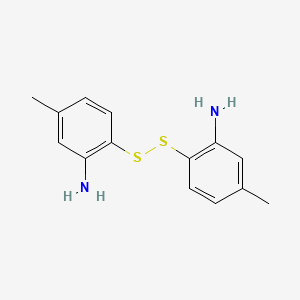
6,6'-Disulfanediylbis(3-methylaniline)
Vue d'ensemble
Description
“6,6’-Disulfanediylbis(3-methylaniline)” is a chemical compound with the molecular formula C14H16N2S2 . It’s also known by its IUPAC name, 2-[(2-amino-4-methylphenyl)disulfanyl]-5-methylaniline.
Molecular Structure Analysis
The molecular weight of “6,6’-Disulfanediylbis(3-methylaniline)” is 276.4 g/mol. For more detailed structural information, you may want to refer to resources like PubChem .Physical And Chemical Properties Analysis
“6,6’-Disulfanediylbis(3-methylaniline)” has a molecular weight of 276.42 . More detailed physical and chemical properties might be available in databases like PubChem .Applications De Recherche Scientifique
Enantioselective Catalysis
Research on (salen)Manganese complexes, which are structurally related to the subject compound by virtue of aromatic and sulfide components, highlights their role in the enantioselective epoxidation of unfunctionalized olefins. This suggests that compounds with similar backbones may serve as catalysts in stereo-selective synthetic processes, enhancing the production of chiral molecules (Wei Zhang et al., 1990).
Conducting Polymers and Electrochemistry
The electrochemical copolymerization of aniline and anilinesulfonic acids, closely related to the chemical structure , in acetonitrile has been studied for the production of polyaniline (PANI), a conducting polymer. This research indicates potential applications of 6,6'-Disulfanediylbis(3-methylaniline) in the development of conductive materials or coatings with specific electrical properties (Y. Şahin et al., 2002).
Sulfur Chemistry and Organic Synthesis
The synthesis and properties of disulfides, which are central to the structure of 6,6'-Disulfanediylbis(3-methylaniline), are crucial in various chemical processes, including the formation of polymers and small molecule therapeutics. Disulfides are versatile in biochemistry and materials science, indicating that compounds with similar sulfur linkages might find applications in these areas (B. Mandal & B. Basu, 2014).
Biocompatible Reactions
The energy-transfer-enabled biocompatible disulfide–ene reaction study showcases how sulfur-containing molecules, including disulfides, play vital roles in biological processes. This suggests potential biomedical applications of 6,6'-Disulfanediylbis(3-methylaniline) in therapeutic drug development or as a bioconjugation tool for creating biomolecule-drug conjugates (Michael Teders et al., 2018).
Photocatalysis and Environmental Applications
Studies on polyaniline and its composites, such as those incorporating metal oxides or other dopants, have shown significant photocatalytic activity under visible light. This suggests that derivatives of 6,6'-Disulfanediylbis(3-methylaniline) could be explored for environmental remediation applications, such as the degradation of organic pollutants in water (S. Shahabuddin et al., 2016).
Propriétés
IUPAC Name |
2-[(2-amino-4-methylphenyl)disulfanyl]-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-9-3-5-13(11(15)7-9)17-18-14-6-4-10(2)8-12(14)16/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKUHMLYPMLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625151 | |
| Record name | 2,2'-Disulfanediylbis(5-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Disulfanediylbis(3-methylaniline) | |
CAS RN |
22261-57-0 | |
| Record name | 2,2'-Disulfanediylbis(5-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1613048.png)
![3-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613049.png)
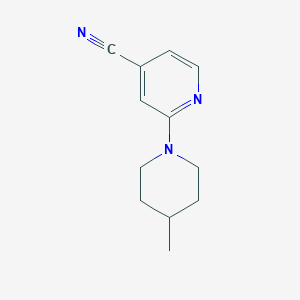
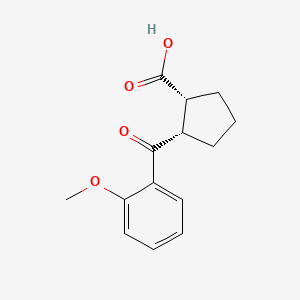
![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)
![cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613059.png)
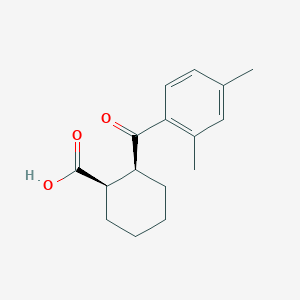
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)
